molecular formula C10H14OS B14841198 3-Isopropyl-2-(methylthio)phenol

3-Isopropyl-2-(methylthio)phenol

Cat. No.: B14841198
M. Wt: 182.28 g/mol
InChI Key: WWHBXPLQGPVBLE-UHFFFAOYSA-N
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Description

2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL is an organic compound characterized by the presence of a phenol group substituted with a methylsulfanyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL can be achieved through several methods. One common approach involves the reaction of 3-(PROPAN-2-YL)PHENOL with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or by binding to receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL
  • 2-(METHYLSULFANYL)-4-(PROPAN-2-YL)PHENOL

Comparison: 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial use.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-methylsulfanyl-3-propan-2-ylphenol

InChI

InChI=1S/C10H14OS/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7,11H,1-3H3

InChI Key

WWHBXPLQGPVBLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)SC

Origin of Product

United States

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